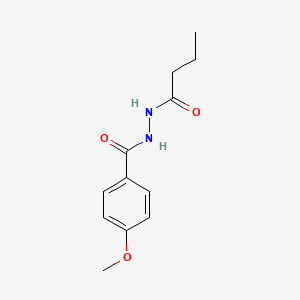

N-(4-methoxybenzoyl)-N'-butyrylhydrazine

Description

N-(4-Methoxybenzoyl)-N'-butyrylhydrazine is a hydrazide derivative featuring a 4-methoxybenzoyl group and a butyryl hydrazine moiety. The 4-methoxybenzoyl group enhances electron density, influencing both reactivity and binding properties, while the butyryl chain may modulate solubility and pharmacokinetic behavior .

Properties

Molecular Formula |

C12H16N2O3 |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

N'-butanoyl-4-methoxybenzohydrazide |

InChI |

InChI=1S/C12H16N2O3/c1-3-4-11(15)13-14-12(16)9-5-7-10(17-2)8-6-9/h5-8H,3-4H2,1-2H3,(H,13,15)(H,14,16) |

InChI Key |

ZEPJEGBWUJXXQA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NNC(=O)C1=CC=C(C=C1)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings :

Comparative Data :

Insights : Microwave-assisted synthesis () improves yields for thermally sensitive analogs, but this compound’s stability under such conditions remains unexplored .

Crystallographic and Computational Studies

Crystal structures of related compounds reveal key packing motifs:

- 4-Methoxy-N′-(4-methoxybenzoyl)-N-phenylbenzohydrazide () crystallizes in a monoclinic system (space group P2₁/c) with intermolecular N–H···O hydrogen bonds stabilizing the lattice .

- Ni(II) complexes with 4-methoxybenzoyl hydrazones () adopt octahedral or square-planar geometries, highlighting the ligand’s versatility in coordination chemistry .

DFT Calculations :

Comparison :

- The butyryl chain in this compound may enhance membrane permeability compared to bulkier tert-butyl analogs, though specific activity data are lacking .

- Methoxy-substituted derivatives generally show better anticancer activity than nitro- or chloro-substituted ones due to improved electron donation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.